molecular formula C6H4FNO2 B1202496 3-Fluoroisonicotinic acid CAS No. 393-53-3

3-Fluoroisonicotinic acid

Cat. No. B1202496
CAS RN: 393-53-3
M. Wt: 141.1 g/mol
InChI Key: POLXLLIQWDBJMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-fluoroisonicotinic acid and its derivatives has been explored through various chemical pathways. One method involves the reaction of dibenzyl difluoromaleate with dibenzylamine, followed by reduction and hydrogenolysis to afford fluoroaspartic acid, indicating a potential pathway for synthesizing related compounds (Hudlický, 1988). Another approach is the nucleophilic displacement reaction on ethyl-2-(trimethylammonium)-isonicotinate precursor, leading to the synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide, showcasing a method for incorporating fluorine into the isonicotinic acid framework (Amartey et al., 2002).

Molecular Structure Analysis

The molecular structure of 3-fluoroisonicotinic acid has been characterized by various spectroscopic techniques. Vibrational spectroscopy, aided by computational calculations, has provided insight into the anomalous spectral behavior and the structure dictated by OH⋯N bonding. The formation of dimer chains through CH⋯O bond links suggests a complex network of interactions within the solid state of 3-fluoroisonicotinic acid, highlighting its unique structural properties (Yenagi et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 3-fluoroisonicotinic acid and its derivatives often result in the formation of complex structures with unique properties. For example, the reaction of gem-difluorocyclopropyl ketones with trifluoromethanesulfonic acid leads to the synthesis of 3-fluoro-2,5-disubstituted furans, showcasing the compound's versatility in chemical transformations (Sugiishi et al., 2020).

Physical Properties Analysis

The physical properties of 3-fluoroisonicotinic acid, such as melting points, boiling points, and solubility, are critical for its application in various fields. While specific studies on these parameters were not directly found, the general approach involves using spectroscopic techniques and computational methods to predict and measure these properties, providing a foundational understanding for further research and application.

Chemical Properties Analysis

The chemical properties of 3-fluoroisonicotinic acid, including its reactivity, stability, and interaction with other chemical species, are influenced by its fluorinated structure. The presence of a fluorine atom can significantly affect the compound's acidity, basicity, and overall chemical behavior. Studies on related fluorinated compounds offer insights into how fluorine incorporation can modulate these properties, offering potential pathways for designing new materials and pharmaceuticals (Chernykh et al., 2015).

Scientific Research Applications

  • Vibrational Spectroscopy : 3-Fluoroisonicotinic acid's vibrational structure has been studied using IR absorption and Raman spectra, revealing insights into its spectral behavior and bonding characteristics (Yenagi, Shettar, & Tonannavar, 2012).

  • Coordination Polymer Synthesis : It's used in synthesizing lanthanide europium ion coordination polymers, displaying unique structural and luminescence properties (Wu Wei-pin, 2015).

  • Fluorescent Amino Acids : In the field of chemical biology, 3-Fluoroisonicotinic acid derivatives have been utilized to construct fluorescent macromolecules, aiding in tracking protein interactions and imaging biological processes (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

  • Dye Stability in Fluorescence Experiments : Research has explored the use of derivatives of 3-Fluoroisonicotinic acid in enhancing dye stability in single-molecule fluorescence experiments (Aitken, Marshall, & Puglisi, 2008).

  • Gas Adsorption in Metal-Organic Frameworks : The synthesis of metal-organic frameworks using 3-Fluoroisonicotinic acid and its impact on gas adsorption properties have been investigated (Pachfule, Chen, Jiang, & Banerjee, 2012).

  • Luminescence in Biological Chemistry : Fluorescent indicators based on derivatives of 3-Fluoroisonicotinic acid have been developed for measuring cytosolic calcium levels (Minta, Kao, & Tsien, 1989).

  • Supramolecular Structures : Lanthanide-based coordination polymers using 2-Fluoroisonicotinic acid (a related compound) exhibit interesting luminescence and magnetic properties (Xin, 2014).

  • Fluorescein-based Fluorescence Probes : 3-Fluoroisonicotinic acid derivatives have been utilized in the rational design of fluorescein-based fluorescence probes for biological applications (Tanaka et al., 2001).

Safety And Hazards

3-Fluoroisonicotinic acid is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and washing with plenty of water if it comes into contact with skin .

properties

IUPAC Name

3-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLXLLIQWDBJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323070
Record name 3-Fluoroisonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoroisonicotinic acid

CAS RN

393-53-3
Record name 393-53-3
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Record name 3-Fluoroisonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoropyridine-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

While a mixture of 3.54 g of diisopropylamine and 50 ml of tetrahydrofuran was cooled in a dry ice-acetone bath, 20 ml of 1.6 M hexane solution of n-butyllithium was added while stirring so that the temperature of the reaction mixture did not exceed −40° C. Thereafter, the reaction mixture was stirred for 30 minutes. Then, a mixture of 2.91 g of 3-fluoropyridine and 3 ml of tetrahydrofuran was added so that the temperature of the reaction mixture did not exceed −60° C. The mixture was further stirred for 30 minutes. After crushed dry ice was added to the reaction mixture, cooling was stopped. Then, the reaction mixture was stirred until the temperature returned to room temperature. Water was added to the reaction mixture, and most part of hexane and tetrahydrofuran was removed under reduced pressure. The residue was washed with tert-butyl methyl ether, and the aqueous layers were collected. To the collected aqueous layer, concentrated hydrochloric acid was added while ice-cooling, and pH of the mixture was made to be 3 and stirred for one hour. Precipitates were collected by filtration and dried under reduced pressure to give 3.59 g of 3-fluoroisonicotinic acid.
Quantity
3.54 g
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50 mL
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2.91 g
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3 mL
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20 mL
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Synthesis routes and methods II

Procedure details

3-Fluoropyridine (25 g, 257 mmol) was added to a solution of butyllithium (270 mmol) and diisopropylamine (27.4 g, 271 mmol) in tetrahydrofuran (600 mL) at −78° C. After stirring for one hour, crushed dry ice was added to the solution and the solution was warmed to room temperature during one hour. Aqueous hydrogen chloride was added to the solution to acidify the solution to pH 5. The resulting precipitate was filtered and dried. The title compound (25.2 g, 179 mmol, 70%) was obtained as colorless crystal.
Quantity
25 g
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reactant
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270 mmol
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27.4 g
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600 mL
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Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
A Roe, RB Seligman - The Journal of Organic Chemistry, 1955 - ACS Publications
… (VI); the latter was oxidized to 3-fluoroisonicotinic acid (VII) with … A 92% yield of 3-fluoroisonicotinic acid hydrazide (X) was … activity of 3-fluoroisonicotinic acid hydrazide; these tests show …
Number of citations: 15 pubs.acs.org
J Yenagi, A Shettar, J Tonannavar - Vibrational Spectroscopy, 2012 - Elsevier
… In the present work being reported on the molecular solid 3-fluoroisonicotinic acid, we have sought to investigate whether or not the inverted bands in the vibrational structure of …
Number of citations: 2 www.sciencedirect.com
P Pachfule, Y Chen, J Jiang… - Chemistry–A European …, 2012 - Wiley Online Library
… The synthesis, structure, and gas adsorption properties of three new metal–organic frameworks (MOFs) designed from isonicotinic acid (INA) and 3-fluoroisonicotinic acid (FINA) along …
P Pachfule, B Garai, R Banerjee - Inorganic Chemistry, 2016 - ACS Publications
… (26) In particular, utilization of 4-pyridinecarboxylic acid (isonicotinic acid, INA) and its fluorine-functionalized organic linker 3-fluoro-4-pyridinecarboxylic acid (3-fluoroisonicotinic acid, …
Number of citations: 29 pubs.acs.org
SM Westaway, AGS Preston, MD Barker… - Journal of Medicinal …, 2016 - ACS Publications
… 4-Phenylbutan-1-amine (1.972 mL, 12.47 mmol) was added to a microwave vial containing 3-fluoroisonicotinic acid (800 mg, 5.67 mmol). The vial was sealed and then heated in a …
Number of citations: 56 pubs.acs.org
SJ Li, K Li, YW Li - Zeitschrift für Kristallographie-New Crystal …, 2020 - degruyter.com
… There are several single crystal structures of transiton metal or lanthanide complexes based on 2-fluoroisonicotinic acid [5], [6] and 3-fluoroisonicotinic acid [7], [8], [9], [10]. The crystal …
Number of citations: 0 www.degruyter.com
XF Li, P Wu, L Kan, Q Niu, SN Sun… - Advanced Functional …, 2023 - Wiley Online Library
… acid was purchased from Jinan Henghua Technology Co., Ltd.; Ni (NO3)2·6H2O and nitric acid were purchased from Guangzhou chemical reagent; and 3-fluoroisonicotinic acid from …
Number of citations: 0 onlinelibrary.wiley.com
K Peikert, F Hoffmann, M Fröba - CrystEngComm, 2015 - pubs.rsc.org
… Isonicotinic acid (INA) and its fluorinated derivative 3-fluoroisonicotinic acid (FINA) were reacted with Co(NO 3 )·6H 2 O respectively to give two pairs (depending on the solvent) of …
Number of citations: 32 pubs.rsc.org
H Inami, J Shishikura, T Yasunaga, K Ohno… - Bioorganic & Medicinal …, 2015 - Elsevier
… For the synthesis of 4H-pyrido[4,3-e][1,3]thiazin-4-one derivative 30, N-carbamothioyl-3-fluoroisonicotinamide 28 was prepared from 3-fluoroisonicotinic acid (26) and cyclized in the …
Number of citations: 6 www.sciencedirect.com
H Deppe, A Feurer, U Gradler, K Otte, R Sekul… - …, 2002 - pdfstore.patentorder.com
(57) ABSTRACT The invention provides novel, substituted 3-arylamino pyridine compounds (I) pharmaceutically acceptable salts, sol-vates and prodrug compounds thereof, wherein W, …
Number of citations: 2 pdfstore.patentorder.com

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